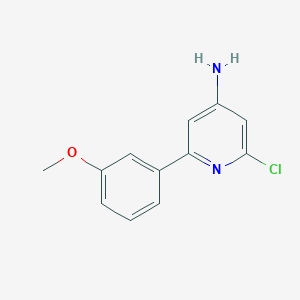

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-chloro-6-(3-methoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-10-4-2-3-8(5-10)11-6-9(14)7-12(13)15-11/h2-7H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPBSOOUDJKCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

Research indicates that 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine exhibits notable biological activities, including:

- Antimicrobial Properties : Several studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown promising results against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Some derivatives have been investigated for their potential as anticancer agents. They may inhibit specific pathways involved in tumor growth, although further studies are needed to establish their effectiveness .

Therapeutic Applications

The compound's unique structure allows for various therapeutic applications:

- Antimicrobial Agents : Given its effectiveness against bacteria, it can be developed into new antibiotics or antimicrobial agents.

- Anticancer Drugs : Its ability to target cancer cells suggests potential use in developing novel anticancer therapies.

- Enzyme Inhibitors : Research has highlighted its role as an inhibitor for specific enzymes involved in disease processes, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which is relevant in metabolic disorders .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antitubercular activity with minimum inhibitory concentrations (MIC) below 6.25 μg/mL .

Case Study 2: Anticancer Potential

In another study focusing on the compound's anticancer properties, researchers synthesized a series of analogs and tested their effects on cancer cell lines. The results showed that some analogs had IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine and methoxy groups | Notable antimicrobial and anticancer properties |

| 2-Methyl-6-(3-methoxyphenyl)pyridine | Methyl group instead of chlorine | Altered lipophilicity; potential bioactivity |

| 2-Bromo-6-(3-methoxyphenyl)pyridine | Bromine substitution | Higher reactivity in cross-coupling reactions |

This table illustrates how variations in substituents on the pyridine ring can influence the biological activity and chemical reactivity of compounds related to this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Bioactivity: The 3-methoxyphenyl group in the target compound enhances its cytokinin-like activity in plants, likely by mimicking natural auxin-like interactions . Trifluoromethyl (CF₃) substituents (e.g., in 4-Amino-2-chloro-6-CF₃-pyridine) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, making them valuable in drug design .

Positional Isomerism: The 4-chloro-5-methoxypyridin-3-amine () demonstrates how shifting substituents alters electronic properties and biological targets. For example, the 3-amino group may engage in hydrogen bonding distinct from the 4-position isomer.

Heterocyclic Expansion :

Comparative Reactivity:

- Electrophilic Substitution : Electron-withdrawing groups (e.g., Cl, CF₃) deactivate the pyridine ring, directing further substitutions to meta/para positions.

- Amino Group Reactivity: The 4-amino group can undergo acylation or alkylation to form prodrugs (e.g., tert-butyl carbamate derivatives in ) .

Biological Activity

Introduction

2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClN\O

- Molecular Weight : 233.67 g/mol

- CAS Number : Not specified in the search results.

This compound features a pyridine ring substituted with a chloro group and a methoxyphenyl moiety, contributing to its biological properties.

Anticancer Activity

This compound has shown promising results in various studies assessing its anticancer properties. It acts primarily by inhibiting tubulin polymerization, similar to other known anticancer agents. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

In a study evaluating novel pyridine derivatives, compounds with similar structures exhibited submicromolar GI values against human tumor cell lines such as A549 (lung cancer) and DU145 (prostate cancer). The reported GI values for related compounds ranged from 0.19 to 0.41 μM, indicating potent cytotoxic effects against these cancer types .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. Studies have shown that related pyridine derivatives exhibit moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 4.69 to 22.9 µM against B. subtilis and S. aureus, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyridine derivatives, including this compound, and evaluated their anticancer efficacy. The results demonstrated significant antiproliferative activity across several cancer cell lines with IC values ranging from 1.55 to 2.20 μM for certain derivatives . The study highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various pyridine derivatives, including the target compound. The findings revealed that these compounds exhibited significant antibacterial activity against E. coli and P. aeruginosa, with MIC values indicating effectiveness at low concentrations . This suggests that modifications to the pyridine structure could enhance antimicrobial efficacy.

Comparative Analysis of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-6-(3-methoxyphenyl)pyridin-4-amine?

Answer:

The synthesis typically involves:

- Nucleophilic aromatic substitution : Reacting 2,6-dichloropyridin-4-amine with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group .

- Protection/deprotection strategies : Using tert-butyl carbamate (Boc) groups to protect the amine during halogenation or functionalization steps, followed by acidic cleavage (e.g., TFA) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity. LC-MS and are critical for validating intermediate and final product integrity .

Basic: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive bond lengths, angles, and torsion angles. For example, the chloro and methoxyphenyl substituents’ spatial arrangement can be confirmed, avoiding misinterpretation of NMR data .

- Validation tools : Use SHELX software for structure refinement and CCDC databases to compare with analogous pyridine derivatives (e.g., 2-chloro-6-(trifluoromethyl)pyridin-4-amine structures) .

- Hydrogen bonding analysis : Graph-set analysis (as per Etter’s rules) identifies intermolecular interactions influencing crystal packing and stability .

Advanced: How do electronic effects of the 3-methoxyphenyl group influence the compound’s reactivity?

Answer:

- Computational studies : Density functional theory (DFT) using B3LYP/6-31G(d) basis sets can map electron density distribution. The methoxy group’s electron-donating resonance effect increases electron density at the pyridine ring, altering nucleophilic/electrophilic sites .

- Experimental validation : Compare reaction rates with derivatives lacking the methoxy group (e.g., 2-chloro-6-phenylpyridin-4-amine) in substitution reactions. Kinetic studies (UV-Vis or monitoring) quantify activation barriers .

Advanced: What strategies address contradictions in reported biological activities of structurally similar compounds?

Answer:

- Structure-activity relationship (SAR) meta-analysis : Compare bioassay data from analogs (e.g., 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine) to identify substituent-specific trends. For example, chloro vs. trifluoromethyl groups may differentially impact antimicrobial potency .

- Standardized assays : Re-evaluate conflicting data under controlled conditions (e.g., MIC assays against S. aureus ATCC 25923) to isolate variables like solvent effects or cell-line variability .

Advanced: How can hydrogen bonding patterns guide formulation for solubility enhancement?

Answer:

- Solvent screening : Use Hansen solubility parameters to identify solvents that disrupt strong N–H···Cl or O–H···N hydrogen bonds observed in SC-XRD data .

- Co-crystallization : Introduce co-formers (e.g., succinic acid) to modify crystal lattice interactions, improving aqueous solubility. Monitor via phase diagrams and powder XRD .

Advanced: What analytical methods are critical for detecting decomposition products during stability studies?

Answer:

- High-resolution LC-MS : Identifies degradation products (e.g., hydrolysis of the methoxy group to hydroxyl derivatives) with ppm mass accuracy .

- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH) and analyze by to track signal splitting or shifts indicative of decomposition .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

- ADMET prediction : Use software like Schrödinger’s QikProp to estimate cytochrome P450 metabolism sites. The methoxyphenyl group may undergo demethylation, predicted by docking studies into CYP3A4 active sites .

- In vitro validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS, comparing results to computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.